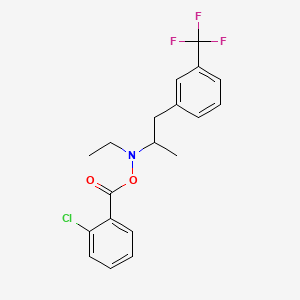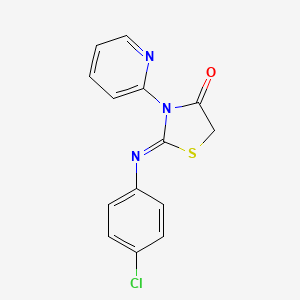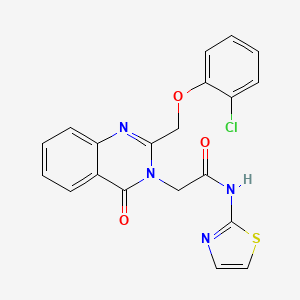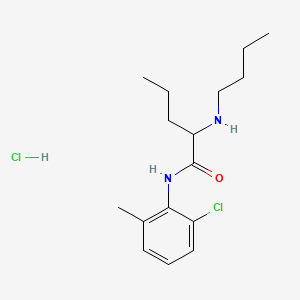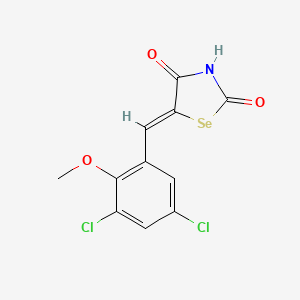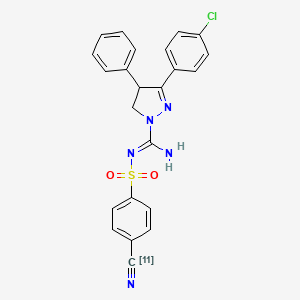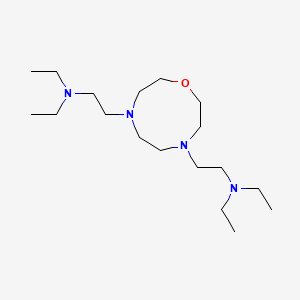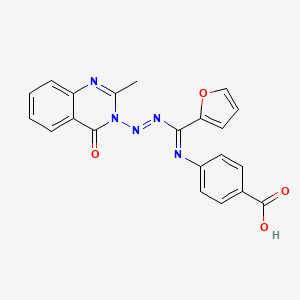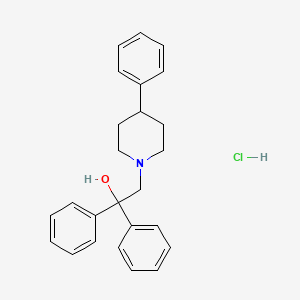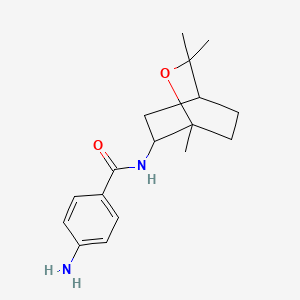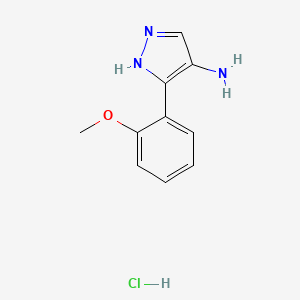
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amine group at the 4-position and a 2-methoxyphenyl group at the 3-position, along with a hydrochloride salt form. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride can be achieved through a multi-step process. One common method involves the condensation of 3-(2-methoxyphenyl)hydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to amination at the 4-position using ammonia or an amine source under suitable reaction conditions. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring efficient production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new pyrazole derivatives with different functional groups.
科学的研究の応用
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
1H-Pyrazol-4-amine: Lacks the 2-methoxyphenyl group, resulting in different chemical and biological properties.
3-(2-Methoxyphenyl)-1H-pyrazole: Lacks the amine group at the 4-position, affecting its reactivity and applications.
1-Methyl-1H-pyrazol-4-amine: Contains a methyl group instead of the 2-methoxyphenyl group, leading to variations in its properties.
Uniqueness
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride is unique due to the presence of both the 2-methoxyphenyl group and the amine group at specific positions on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
特性
CAS番号 |
91857-44-2 |
|---|---|
分子式 |
C10H12ClN3O |
分子量 |
225.67 g/mol |
IUPAC名 |
5-(2-methoxyphenyl)-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-14-9-5-3-2-4-7(9)10-8(11)6-12-13-10;/h2-6H,11H2,1H3,(H,12,13);1H |
InChIキー |
CUOYEBZMCROECT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=C(C=NN2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


